1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with hydrazines. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazol-5(4H)-one
- 1-(2,4-Dichlorophenyl)-1H-pyrazol-5(4H)-one
- 1-(2,4-Dimethoxyphenyl)-1H-pyrazol-5(4H)-one
Uniqueness: 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12-13/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
VYKLFZOEBPILTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC=N2)C |
Origin of Product |
United States |
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